molecular formula C4H2ClNOS B1585635 2-Chlorothiazole-5-carbaldehyde CAS No. 95453-58-0

2-Chlorothiazole-5-carbaldehyde

Cat. No.: B1585635
CAS No.: 95453-58-0
M. Wt: 147.58 g/mol
InChI Key: PKCBQQXHFIDIIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chlorothiazole-5-carbaldehyde is an organic compound with the molecular formula C4H2ClNOS. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chlorothiazole-5-carbaldehyde can be synthesized through several methods. One common approach involves the chlorination of thiazole-5-carbaldehyde. The reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:

Thiazole-5-carbaldehyde+SOCl2This compound+SO2+HCl\text{Thiazole-5-carbaldehyde} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} Thiazole-5-carbaldehyde+SOCl2​→this compound+SO2​+HCl

Another method involves the use of phosphorus pentachloride (PCl5) as the chlorinating agent. The reaction is carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The crude product is often purified by recrystallization using solvents like hexane or ethyl acetate .

Chemical Reactions Analysis

Types of Reactions

2-Chlorothiazole-5-carbaldehyde undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in anhydrous ethanol.

    Oxidation: Reagents like potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in diethyl ether.

Major Products

    Nucleophilic Substitution: Substituted thiazole derivatives.

    Oxidation: 2-Chlorothiazole-5-carboxylic acid.

    Reduction: 2-Chlorothiazole-5-methanol

Scientific Research Applications

2-Chlorothiazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and antimicrobial agents.

    Medicine: It is used in the development of drugs targeting specific biological pathways.

    Industry: It is employed in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2-Chlorothiazole-5-carbaldehyde depends on its specific application. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the specific enzyme or biological pathway being targeted .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorothiazole-4-carbaldehyde
  • 2,4-Dichlorothiazole-5-carbaldehyde
  • 2-Chlorothiazole-5-carboxylic acid
  • 2-Chlorothiazole-5-methanol

Uniqueness

2-Chlorothiazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other thiazole derivatives. For example, the presence of the chlorine atom at the 2-position and the aldehyde group at the 5-position allows for selective functionalization and derivatization, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-chloro-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNOS/c5-4-6-1-3(2-7)8-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCBQQXHFIDIIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363170
Record name 2-chlorothiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95453-58-0
Record name 2-chlorothiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1,3-thiazole-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chlorothiazole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-Chlorothiazole-5-carbaldehyde
Reactant of Route 3
2-Chlorothiazole-5-carbaldehyde
Reactant of Route 4
Reactant of Route 4
2-Chlorothiazole-5-carbaldehyde
Reactant of Route 5
Reactant of Route 5
2-Chlorothiazole-5-carbaldehyde
Reactant of Route 6
2-Chlorothiazole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.